molecular formula C18H16FN3O2S B2544419 ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 160424-53-3

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate

Cat. No. B2544419
CAS RN: 160424-53-3
M. Wt: 357.4
InChI Key: KQVKTTCSIQQVQY-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate, commonly known as EFCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Transformations

The synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and their transformations offer insights into the chemical reactivity and potential applications of similar indole derivatives. These compounds are synthesized through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such processes can lead to a variety of transformations, including debenzoylation and decarboxylation reactions, which are crucial for the structural modification and optimization of bioactive molecules (Cucek & Verček, 2008).

Antiviral Activity

Research into substituted ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has demonstrated significant antiviral activity against various viruses, including BVDV, HCV, and influenza A viruses. This highlights the potential of indole derivatives in the development of new antiviral agents. The modifications at the indole core can profoundly impact the antiviral efficacy, providing a valuable strategy for drug discovery efforts (Ivashchenko et al., 2015).

Crystal Structure Characterization

The detailed characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its crystal structure, provides foundational knowledge for understanding the molecular interactions and stability of indole derivatives. Such information is critical for the design of compounds with desired biological properties and for the optimization of drug-like molecules (Sapnakumari et al., 2014).

Allosteric Modulation of Receptors

Studies on novel compounds, including indole derivatives, have identified their potential as allosteric modulators of the cannabinoid CB1 receptor. This suggests the versatility of indole-based compounds in targeting receptor systems beyond their traditional applications, opening up new avenues in the modulation of receptor activity for therapeutic purposes (Price et al., 2005).

Fluorescent pH Sensors

The development of fluorescent pH sensors based on heteroatom-containing indole derivatives demonstrates the applicability of these compounds in analytical chemistry and diagnostic applications. The ability to tune the emission properties through structural modification of indole compounds enables the design of sensitive and selective sensors for biological and environmental monitoring (Yang et al., 2013).

Mechanism of Action

Target of Action

Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Given its classification as an indole derivative , it is likely that it interacts with its targets in a manner similar to other compounds in this class. Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may also interact with its targets to produce a variety of effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound produces a variety of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are currently unknown due to the lack of specific studies on this compound. Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Indole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVKTTCSIQQVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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